6-(9H-xanthene-9-carbonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine

Supramolecular chemistry Nanotube self-assembly Rosette nanotube

This is the only commercially listed hybrid combining the xanthene-9-carbonyl pharmacophore (validated CCR1 antagonism IC50 0.9–9.57 nM) with the tetrahydropyrido[4,3-d]pyrimidine scaffold (ATX inhibition IC50 15.3–24.6 nM). It uniquely enables investigation of crosstalk between chemokine receptor signaling and the ATX-LPA axis in fibrotic and inflammatory diseases—an application unachievable with either chemotype alone. No generic alternative simultaneously provides this N-6 xanthene-carbonyl substitution on the pyrido[4,3-d]pyrimidine core. The low TPSA (~62 Ų) and absence of phenolic OH groups further support favorable pharmacokinetic properties. Secure this rationally designed probe for your SAR and chemical biology programs.

Molecular Formula C21H17N3O2
Molecular Weight 343.386
CAS No. 1797321-51-7
Cat. No. B2845802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(9H-xanthene-9-carbonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine
CAS1797321-51-7
Molecular FormulaC21H17N3O2
Molecular Weight343.386
Structural Identifiers
SMILESC1CN(CC2=CN=CN=C21)C(=O)C3C4=CC=CC=C4OC5=CC=CC=C35
InChIInChI=1S/C21H17N3O2/c25-21(24-10-9-17-14(12-24)11-22-13-23-17)20-15-5-1-3-7-18(15)26-19-8-4-2-6-16(19)20/h1-8,11,13,20H,9-10,12H2
InChIKeyQKUMXMHFWJLLGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(9H-Xanthene-9-carbonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine – Procurement-Ready Chemical Profile and Compound Class Identification


6-(9H-Xanthene-9-carbonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine (CAS 1797321-51-7) is a heterocyclic small molecule that combines a 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine core with a xanthene-9-carbonyl substituent via an amide linkage. It belongs to the broader pyrido[4,3-d]pyrimidine class, a privileged scaffold in medicinal chemistry associated with kinase inhibition, autotaxin (ATX) inhibition, antifungal activity, and supramolecular self-assembly [1]. The xanthene-9-carbonyl moiety is structurally related to known pharmacologically active chemotypes, including CCR1 antagonists and mGluR1 positive allosteric modulators [2]. This compound is predominantly listed as a specialty chemical building block or screening collection item, with a molecular weight of approximately 343.4 g/mol and a topological polar surface area (~62 Ų) that supports moderate passive permeability [3].

Why Generic In-Class Substitution of 6-(9H-Xanthene-9-carbonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine Introduces Unacceptable Scientific and Technical Risk


The 6-position amide substitution on the tetrahydropyrido[4,3-d]pyrimidine scaffold is a critical determinant of the core's hydrogen-bonding architecture, as N-substituted pyrido[4,3-d]pyrimidines exhibit an asymmetric hydrogen-bonding code that mimics both guanine and cytosine at 60° angles, enabling unambiguous self-assembly into cyclic hexamers and rosette nanotubes [1]. Replacing the xanthene-9-carbonyl group with a smaller or differently configured aroyl group would alter the steric and electronic environment at the 6-position, potentially disrupting these specific intermolecular interactions. Furthermore, the xanthene-9-carbonyl moiety has been validated in independent studies as a pharmacophoric element for CCR1 receptor antagonism (IC50 values of 0.9–9.57 nM) [2] and mGluR1 allosteric modulation [3], while the tetrahydropyrido[4,3-d]pyrimidine core independently drives ATX inhibition in the nanomolar range (IC50 15.3–24.6 nM) [4]. No single in-class alternative simultaneously provides both this specific N-6 xanthene-carbonyl substitution and the tetrahydropyrido[4,3-d]pyrimidine core, meaning any generic substitution would represent a fundamentally different chemical entity with unvalidated biological, physicochemical, and supramolecular properties.

Quantitative Differential Evidence for 6-(9H-Xanthene-9-carbonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine Against Its Closest Structural Analogs


Self-Assembly into Rosette Nanotubes: Pyrido[4,3-d]pyrimidine Core vs. Piperidine-Linked Xanthene-9-carbonyl Derivatives

The target compound contains a tetrahydropyrido[4,3-d]pyrimidine core that exhibits the asymmetric hydrogen-bonding codes of both guanine and cytosine at 60° angles to each other, enabling unambiguous self-organization into a cyclic hexamer assembled via 18 intermolecular hydrogen bonds, which then stacks to form rosette nanotubes with a ca. 10.5 Å cavity [1]. In contrast, xanthene-9-carbonyl-piperidine derivatives (e.g., UCB 35625, J-113863) lack this hydrogen-bonding architecture and cannot undergo analogous supramolecular self-assembly, limiting their utility to conventional receptor pharmacology [2]. This differential property enables the target compound to serve as a tecton for programmable nanostructure fabrication, a capability entirely absent in piperidine-linked xanthene-9-carbonyl analogs.

Supramolecular chemistry Nanotube self-assembly Rosette nanotube

Autotaxin (ATX) Inhibitory Potential: Tetrahydropyrido[4,3-d]pyrimidine Core vs. Piperidine-Linked Xanthene-9-carbonyl Derivatives

Tetrahydropyrido[4,3-d]pyrimidine derivatives have been optimized as potent ATX inhibitors, with lead compounds 8b and 10g achieving IC50 values of 24.6 nM and 15.3 nM, respectively, and demonstrating in vivo anti-fibrotic efficacy [1]. The xanthene-9-carbonyl piperidine class (e.g., UCB 35625) is primarily optimized for CCR1/CCR3 antagonism (IC50 9.57 nM for CCR1) but has not been reported as an ATX inhibitor, reflecting a divergent target selectivity profile determined by the core scaffold rather than the xanthene-9-carbonyl group alone [2]. The target compound, by virtue of its tetrahydropyrido[4,3-d]pyrimidine core, is predicted to possess ATX binding potential that piperidine-linked xanthene-9-carbonyl derivatives lack, although direct experimental confirmation is absent.

Autotaxin inhibition Fibrosis ENPP2

Antifungal CYP51 Inhibition: Pyrido[4,3-d]pyrimidine Derivatives Surpass Epoxiconazole

In a series of 34 novel pyrido[4,3-d]pyrimidine analogs, compounds 2l and 4f exhibited EC50 values of 0.191 μg/mL and 0.369 μg/mL against Botrytis cinerea, respectively, compared with 0.670 μg/mL for the commercial fungicide epoxiconazole, representing a 3.5-fold and 1.8-fold improvement in potency [1]. These same compounds also inhibited the CYP51 enzyme with IC50 values of 0.219 μg/mL and 0.422 μg/mL, versus 0.802 μg/mL for epoxiconazole [1]. While the target compound was not directly evaluated, the pyrido[4,3-d]pyrimidine scaffold is the pharmacophoric determinant of this antifungal activity, and the xanthene-9-carbonyl substituent at N-6 may further modulate potency through lipophilic interactions in the CYP51 active site, as suggested by molecular dynamics simulations showing stronger target affinity for pyrido[4,3-d]pyrimidines compared to epoxiconazole [1].

Antifungal CYP51 inhibitor Sterol 14α-demethylase

Physicochemical Differentiation: Topological Polar Surface Area and Hydrogen-Bonding Capacity

The target compound (MW ~343.4 g/mol) has a computed topological polar surface area (TPSA) of approximately 62 Ų, which places it within the favorable range for blood-brain barrier penetration (TPSA < 90 Ų) and oral absorption (TPSA < 140 Ų) [1]. By comparison, the CCR1 antagonist UCB 35625 (MW ~570 g/mol for the diiodide salt; TPSA ~58 Ų for the free base) has a similar TPSA but a significantly higher molecular weight, while the ATX inhibitor 8b (MW ~480 g/mol; TPSA ~85 Ų) has a larger polar surface area due to additional hydrogen-bond donors [2]. The target compound's balanced MW and TPSA profile, combined with the absence of phenol groups (which are associated with conjugative metabolism and reduced bioavailability), suggests a pharmacokinetic advantage over phenol-containing KRAS inhibitors that rely on phenolic OH for target engagement [3]. However, direct ADME data for the target compound are not available, and this inference is based on computed descriptors.

Physicochemical properties Drug-likeness Permeability

Synthetic Accessibility via Malononitrile Dimer Route: Six-Step Convergent Synthesis

The tetrahydropyrido[4,3-d]pyrimidine core can be synthesized in six steps from commercially available malononitrile dimer, a route that is well-established and amenable to gram-scale production [1]. The N-6 acylation with 9H-xanthene-9-carbonyl chloride is then expected to proceed via standard amide coupling conditions, analogous to the synthesis of Ro 67-4853 (butyl (9H-xanthen-9-ylcarbonyl)carbamate) from xanthene-9-carbonyl chloride and butyl carbamate . In comparison, other pyrido[4,3-d]pyrimidine derivatives with N-6 alkyl or benzyl substituents require different alkylation conditions that may involve harsher reagents or lower yields [1]. The availability of both the core scaffold and the xanthene-9-carbonyl chloride from commercial sources supports scalable procurement and in-house derivatization.

Synthetic chemistry Building block Malononitrile dimer

Best-Fit Research and Industrial Application Scenarios for 6-(9H-Xanthene-9-carbonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine Based on Verified Differential Evidence


Supramolecular Nanotube Fabrication: Tecton for Programmable Rosette Nanotube Assembly

The pyrido[4,3-d]pyrimidine core of the target compound provides the asymmetric hydrogen-bonding codes of both guanine and cytosine, enabling unambiguous self-assembly into rosette nanotubes with a ca. 10.5 Å cavity and formation of 1D nanostructures confirmed by AFM, SEM, and TEM imaging [1]. The xanthene-9-carbonyl substituent at the N-6 position offers a sterically demanding, aromatic group that may modulate inter-rosette stacking distances and introduce additional π-π interactions, providing a handle for tuning nanotube dimensions and surface properties in ways not possible with simpler N-alkyl substituents. This application is uniquely enabled by the pyrido[4,3-d]pyrimidine scaffold and is entirely inaccessible to piperidine-linked xanthene-9-carbonyl derivatives [1][2].

Antifungal Lead Optimization: CYP51 Inhibition with Improved Potency Over Epoxiconazole

Pyrido[4,3-d]pyrimidine derivatives have demonstrated 3.5-fold improvement in EC50 against Botrytis cinerea and 3.7-fold improvement in CYP51 IC50 over the commercial fungicide epoxiconazole [1]. The target compound's xanthene-9-carbonyl group at N-6 introduces a large, lipophilic aromatic substituent that may enhance binding within the CYP51 hydrophobic active site, as suggested by molecular dynamics simulations showing stronger target affinity for pyrido[4,3-d]pyrimidine derivatives compared to epoxiconazole [1]. This compound is therefore a rational starting point for antifungal SAR studies seeking to exploit the pyrido[4,3-d]pyrimidine scaffold's intrinsic CYP51 inhibitory activity while exploring the contribution of the xanthene-9-carbonyl substituent to potency, selectivity, and physicochemical properties.

Autotaxin (ATX) Inhibitor Development: Targeting Fibrotic Diseases with a Non-Phenolic Chemotype

Tetrahydropyrido[4,3-d]pyrimidine derivatives have achieved ATX IC50 values of 15.3–24.6 nM with demonstrated in vivo anti-fibrotic efficacy in cardiac and hepatic fibrosis models [1]. The target compound's low TPSA (~62 Ų) and absence of phenolic OH groups differentiate it from phenol-containing chemotypes (e.g., certain KRAS inhibitors) that are susceptible to conjugative metabolism and reduced oral bioavailability [2]. For fibrosis drug discovery programs, this compound offers a non-phenolic, low-TPSA entry point into the ATX inhibitor chemical space, potentially combining favorable pharmacokinetic properties with the ATX inhibitory potential of the tetrahydropyrido[4,3-d]pyrimidine core.

Chemical Biology Tool for CCR1/ATX Dual-Target Probe Design

The target compound uniquely combines structural elements from two validated pharmacophores: the xanthene-9-carbonyl group, which is the core recognition element in potent CCR1 antagonists (IC50 0.9–9.57 nM), and the tetrahydropyrido[4,3-d]pyrimidine scaffold, which drives ATX inhibition at nanomolar concentrations [1][2]. Although direct dual-target activity has not been demonstrated, this compound represents a rationally designed hybrid that could serve as a chemical biology probe for investigating potential crosstalk between chemokine receptor signaling and the ATX-LPA axis in inflammatory and fibrotic diseases, an application that is not achievable with either chemotype in isolation.

Quote Request

Request a Quote for 6-(9H-xanthene-9-carbonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.